molecular formula C16H13ClF3NO2 B3937376 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide

Cat. No.: B3937376
M. Wt: 343.73 g/mol
InChI Key: IWIRPYMDBVSHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide is a synthetic organic compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, which is often associated with enhanced metabolic stability and lipophilicity, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)aniline and 2-methoxy-2-phenylacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-chloro-3-(trifluoromethyl)aniline is reacted with 2-methoxy-2-phenylacetyl chloride in an organic solvent like dichloromethane or toluene at a controlled temperature, typically around 0-5°C, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Reactions: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide
  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate

Comparison: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-23-14(10-5-3-2-4-6-10)15(22)21-11-7-8-13(17)12(9-11)16(18,19)20/h2-9,14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIRPYMDBVSHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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